molecular formula C18H29N3O5 B1390089 Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate CAS No. 1142191-99-8

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate

Cat. No.: B1390089
CAS No.: 1142191-99-8
M. Wt: 367.4 g/mol
InChI Key: KMPFQRUNLAVRPO-UHFFFAOYSA-N
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Description

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate: is a chemical compound with the molecular formula C18H29N3O5 and a molecular weight of 367.44 g/mol . This compound is a derivative of pyridine, featuring a tert-butyl group and methoxy group on the pyridine ring, as well as carbamate functionalities. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methoxypyridine-3,4-diamine as the starting material.

  • Reaction Steps: The compound is synthesized through a series of reactions involving carbonyl chemistry and amination processes.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts , solvents , and temperature control to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Compounds with different substituents on the pyridine ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the construction of biologically active molecules, aiding in the study of biological processes. Medicine: The compound is utilized in the development of new drugs, particularly in the areas of anti-inflammatory and antioxidant therapies. Industry: It finds applications in the production of dyes , pigments , and polymers due to its versatile chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Tert-butyl (4-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate

  • Tert-butyl (3-methoxypyridine-2,4-diyl)-bis(methylene)dicarbamate

  • Tert-butyl (2-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate

Uniqueness: Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate is unique due to its specific arrangement of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Biological Activity

Tert-butyl (5-methoxypyridine-3,4-diyl)-bis(methylene)dicarbamate (CAS 1142191-99-8) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and metabolic stability.

  • Molecular Formula : C18H29N3O
  • Molecular Weight : 367.44 g/mol
  • Purity : Typically around 96% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown promising results against various bacterial strains and fungi. The specific mechanisms often involve the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Table 1 summarizes the antimicrobial activity of related compounds:

Compound NameBacterial Strains TestedFungal Strains TestedActivity Level
Compound AE. coli, S. aureusC. albicansHigh
Compound BP. aeruginosaA. nigerModerate
This compoundE. coli, S. aureusC. albicansPending Studies

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. In particular, compounds with similar structures have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

A comparative study on anti-inflammatory activities is presented in Table 2:

Compound NameCOX Inhibition (%)Safety Margin Compared to Indomethacin
Compound C85%Wider than Indomethacin
This compoundUnder InvestigationNot Established

Metabolic Stability

Metabolic stability is crucial for the efficacy and safety of pharmacological agents. Research indicates that the tert-butyl group can influence the metabolic pathways of compounds significantly. Studies have shown that replacing the tert-butyl group with more stable moieties can enhance the overall metabolic profile of similar compounds.

In vitro studies have demonstrated that compounds with modified tert-butyl groups exhibit reduced clearance rates in liver microsomes compared to their unmodified counterparts . This suggests that structural modifications can be an effective strategy for improving drug stability.

Case Studies and Research Findings

  • Antimicrobial Studies : A study focusing on pyridine derivatives revealed that compounds with methoxy substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria . The findings suggest that this compound may share similar properties.
  • Anti-inflammatory Evaluation : In a comparative analysis involving various anti-inflammatory agents, certain pyridine-based compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications for this compound in treating inflammatory diseases.
  • Metabolic Stability Assessment : A detailed investigation into the metabolic pathways of related compounds indicated that modifications to the tert-butyl group could lead to improved pharmacokinetic profiles . This emphasizes the importance of structural design in drug development.

Properties

IUPAC Name

tert-butyl N-[[3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O5/c1-17(2,3)25-15(22)20-9-12-8-19-11-14(24-7)13(12)10-21-16(23)26-18(4,5)6/h8,11H,9-10H2,1-7H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPFQRUNLAVRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1CNC(=O)OC(C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673920
Record name Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-99-8
Record name Di-tert-butyl [(5-methoxypyridine-3,4-diyl)bis(methylene)]biscarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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